molecular formula C12H11N3S B2449182 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine CAS No. 430442-17-4

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine

Cat. No.: B2449182
CAS No.: 430442-17-4
M. Wt: 229.3
InChI Key: AKUYDFUNKPADCA-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound that combines an indole moiety with a thiazole ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The thiazole ring, on the other hand, is a common structural motif in many bioactive molecules . The combination of these two moieties in a single compound makes this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: A precursor in the synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

This compound is unique due to the combination of the indole and thiazole moieties, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-7-11(15-12(13)16-7)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUYDFUNKPADCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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